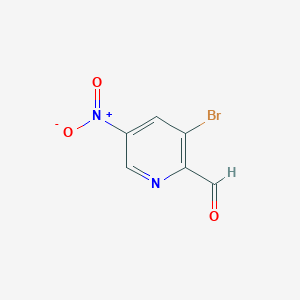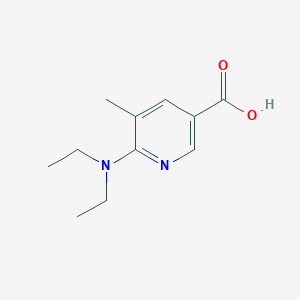
6-Diethylamino-5-methyl-nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Diethylamino-5-methyl-nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid This compound is characterized by the presence of a diethylamino group at the 6th position and a methyl group at the 5th position on the nicotinic acid ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Diethylamino-5-methyl-nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method includes the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature. This reaction leads to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles, which can be further processed to obtain the desired compound .
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .
化学反应分析
Types of Reactions: 6-Diethylamino-5-methyl-nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various nicotinic acid derivatives, such as nitriles, esters, and amides .
科学研究应用
6-Diethylamino-5-methyl-nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Diethylamino-5-methyl-nicotinic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For example, it can inhibit diacylglycerol acyltransferase-2, leading to reduced triglyceride synthesis . Additionally, it may interact with nicotinic acid receptors, influencing lipid metabolism and inflammatory responses .
相似化合物的比较
Picolinic acid: An isomer of nicotinic acid with the carboxyl group at the 2-position.
Nicotinic acid:
Isonicotinic acid: With the carboxyl group at the 4-position.
Uniqueness: 6-Diethylamino-5-methyl-nicotinic acid is unique due to the presence of both a diethylamino group and a methyl group on the nicotinic acid ring. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
6-(diethylamino)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(5-2)10-8(3)6-9(7-12-10)11(14)15/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI 键 |
SPDPGGBAPJWTJZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC=C(C=C1C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


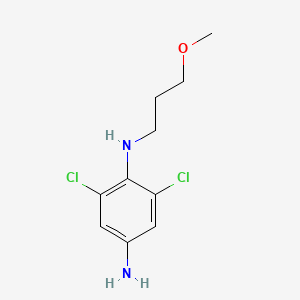
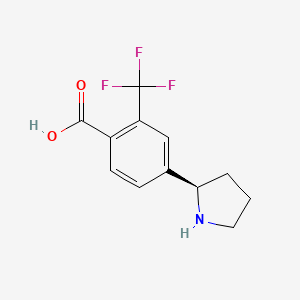
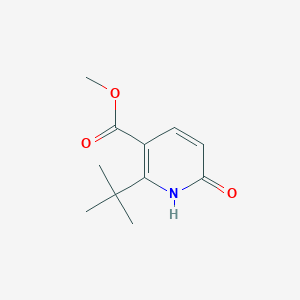

![1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13000049.png)
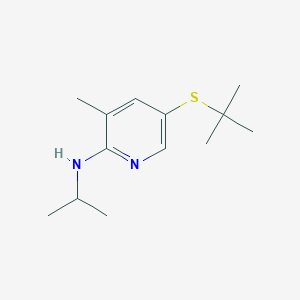
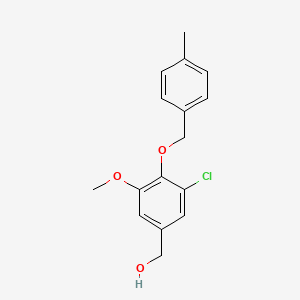
![3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13000068.png)
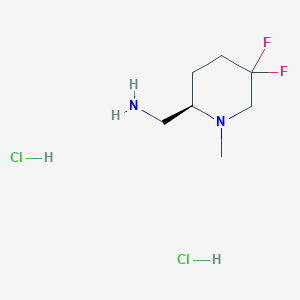
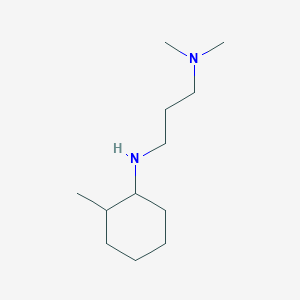
![2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13000086.png)
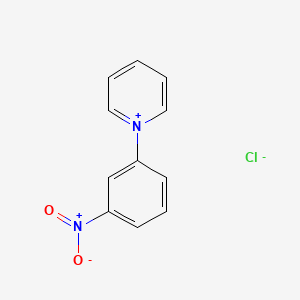
![(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13000098.png)
